molecular formula C18H18FN3O3S B2552347 4-(2-Fluorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile CAS No. 684238-03-7

4-(2-Fluorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

Cat. No. B2552347
CAS RN: 684238-03-7
M. Wt: 375.42
InChI Key: VOYAAVFUUVJPNJ-UHFFFAOYSA-N
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Description

The compound of interest, 4-(2-Fluorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile, is a complex molecule that appears to be related to various heterocyclic compounds that have been synthesized and characterized for their potential biological activities. Although the exact compound is not described in the provided papers, similar compounds with related structures have been studied.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that typically start with the formation of a core structure followed by the addition of various substituents. For instance, a compound with a 1,3,4-oxadiazole moiety was synthesized by refluxing 1,3,4-oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride . Similarly, Schiff bases were synthesized using a Gewald synthesis technique followed by a reaction with 1,3-disubstituted pyrazole-4-carboxaldehyde . These methods suggest that the synthesis of the compound of interest would likely involve a multi-step process, potentially starting with a core pyridine or similar heterocyclic structure and then introducing the fluorophenyl, morpholino, and nitrile groups in subsequent steps.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques such as NMR, IR, and Mass spectrometry, and in some cases, confirmed by single crystal X-ray diffraction studies . These techniques would similarly be applied to determine the molecular structure of the compound of interest, ensuring that the desired molecule has been synthesized correctly.

Chemical Reactions Analysis

The related compounds have been used as intermediates to further react and create new derivatives with potential biological activities . The compound of interest could also undergo various chemical reactions, such as nucleophilic substitutions or additions, to modify its structure and potentially enhance its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically characterized by their melting points, solubility, stability, and reactivity. The related compounds have shown significant biological activities, such as antimicrobial and anti-tuberculosis effects, which are often a result of their chemical properties . The compound of interest would be expected to have similar properties that could be explored for potential therapeutic applications.

Relevant Case Studies

While the provided papers do not mention case studies directly related to the compound of interest, they do provide insights into the biological activities of similar compounds. For example, compound 3 from the first paper showed remarkable anti-tuberculosis activity and superior antimicrobial activity . These findings suggest that the compound of interest could also be evaluated for similar biological activities in future case studies.

Scientific Research Applications

Chemosensors for Metal Ions Detection

The design and synthesis of novel chemosensors, including compounds related to 4-(2-Fluorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile, have shown potential in the selective recognition of highly toxic Pd2+ ions. These chemosensors, due to their specific structural features, offer fluorescence turn-off performances for Pd2+ ions in methanol, demonstrating very low limits of detection. This application is crucial for environmental monitoring and the detection of palladium contamination, highlighting the compound's role in developing sensitive and selective chemosensors for metal ions (Shally et al., 2020).

Luminescent Lanthanide Ion Complexes

Research into thiophene-derivatized pybox ligands, which are structurally related to the compound , has led to the development of highly luminescent lanthanide ion complexes. These complexes, particularly with Eu(III) and Tb(III) ions, exhibit significant luminescence in both the solid state and in solution. The synthesis of these complexes opens up possibilities for their use in lighting, display technologies, and as luminescent markers in biological imaging, underscoring the versatility of the compound's structural framework in the creation of functional materials (A. de Bettencourt-Dias et al., 2007).

Novel Heterocyclic Compounds Synthesis

The compound's framework serves as a precursor in the synthesis of a variety of heterocyclic compounds, demonstrating its utility in organic synthesis. For example, derivatives have been synthesized that are crucial for developing new pharmaceuticals and materials with unique physical and chemical properties. This application showcases the compound's role in the synthesis of diverse heterocyclic structures, contributing to advancements in medicinal chemistry and material science (S. A. Al-Issa, 2012).

Antioxidant Activity

Compounds derived from the tetrahydropyrimidine derivative, related to the compound of interest, have been explored for their antioxidant activities. The synthesis of these novel fused heterocyclic compounds and their subsequent evaluation for antioxidant properties indicate the potential of the compound's derivatives in developing antioxidant agents. This application is critical for addressing oxidative stress-related diseases, highlighting its significance in the search for new therapeutic agents (M. Salem et al., 2015).

Molecular Docking Studies for Potential Inhibitors

The structural characteristics of the compound have facilitated molecular docking studies, particularly in investigating potential inhibitors of specific enzymes, such as Nicotinamidephosphoribosyltransferase (NAMPT). These studies underscore the compound's utility in drug discovery and development, particularly in identifying new therapeutic targets and designing drugs with specific inhibitory activity against enzymes implicated in various diseases (M. Venkateshan et al., 2019).

properties

IUPAC Name

4-(2-fluorophenyl)-6-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3S/c19-15-4-2-1-3-12(15)13-9-16(23)21-18(14(13)10-20)26-11-17(24)22-5-7-25-8-6-22/h1-4,13H,5-9,11H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYAAVFUUVJPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=C(C(CC(=O)N2)C3=CC=CC=C3F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluorophenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

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